3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C9H15N3/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h2-6,10H2,1H3 |
InChI Key |
HXIXFIKGFWVKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
-
Imine Formation : A secondary amine (e.g., 3-ethylpiperidine) reacts with trifluoroacetophenone in the presence of n-BuLi to generate a lithium amide intermediate. This undergoes α-C–H deprotonation to form a reactive imine.
-
Annulation with TosMIC : The imine reacts with TosMIC under basic conditions (e.g., DBU in methanol) to form the imidazole ring via a [3+2] cycloaddition.
Optimization Parameters
Key variables influencing yield include:
Table 1: Yield Optimization for Van Leusen Synthesis of Imidazo[1,5-a]pyridines
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DBU | MeOH | 25 | 24 | 63 |
| t-BuNH₂ | MeOH | 25 | 12 | 41 |
| K₂CO₃ | THF | 25 | 24 | 22 |
For 3-ethyl substitution, 3-ethylpiperidine must be pre-synthesized via alkylation of piperidine or hydrogenation of 3-ethylpyridine. Steric effects from the ethyl group may reduce yields compared to unsubstituted derivatives, necessitating extended reaction times or elevated temperatures.
Ritter-Type Reaction Catalyzed by Bi(OTf)₃
The Ritter reaction enables direct coupling of nitriles with carbocations to form amides. Recent advances have adapted this method for imidazo[1,5-a]pyridine synthesis using bismuth triflate (Bi(OTf)₃) as a Lewis acid.
Reaction Protocol
Advantages and Limitations
Table 2: Catalytic Efficiency in Ritter-Type Reactions
| Catalyst | Acid Additive | Nitrile | Yield (%) |
|---|---|---|---|
| Bi(OTf)₃ | p-TsOH·H₂O | CH₃CN | 58 |
| Sc(OTf)₃ | MsOH | CH₃CN | 42 |
| In(OTf)₃ | p-TsOH·H₂O | PhCN | 37 |
Cyclocondensation Followed by Reductive Amination
This two-step strategy builds the imidazo[1,5-a]pyridine core before introducing the 1-amine group.
Cyclocondensation of 2-Aminopyridines
Reaction of 2-amino-3-ethylpyridine with 1,1,3-trichloroacetone in ethanol under reflux forms 2-(dichloromethyl)imidazo[1,5-a]pyridine. Subsequent hydrolysis with CaCO₃ yields the aldehyde intermediate.
Reductive Amination
The aldehyde is converted to the primary amine via:
Table 3: Reductive Amination Efficiency
| Substrate | Catalyst | Pressure (psi) | Yield (%) |
|---|---|---|---|
| Imidazo[1,5-a]pyridine-2-carbaldehyde | PtO₂ | 30 | 90 |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Pd/C | 50 | 78 |
Post-Synthetic Ethylation via Alkylation
Introducing the 3-ethyl group after imidazole ring formation offers flexibility in substituent positioning.
Friedel-Crafts Alkylation
Electrophilic ethylation using ethyl bromide and AlCl₃ at 0°C selectively functionalizes the C3 position. However, over-alkylation and ring decomposition are common side reactions.
Transition Metal-Catalyzed C–H Activation
Palladium-catalyzed directed C–H ethylation with ethyl iodide demonstrates improved regiocontrol. A recent study achieved 68% yield for C3-ethylated imidazo[1,5-a]pyridines using Pd(OAc)₂ and 8-aminoquinoline directing groups.
Comparative Analysis of Methodologies
Table 4: Method Comparison for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine Synthesis
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,5-a]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism by which 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s structural analogs differ in substituents, saturation patterns, and fused heterocycles. Key examples include:
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine | Imidazo[1,5-a]pyridine (5,6,7,8-tetrahydro) | 3-Ethyl, 1-amine | Amine, ethyl, saturated bicyclic system |
| Fadrozole (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) | Imidazo[1,5-a]pyridine (5,6,7,8-tetrahydro) | 5-(p-Cyanophenyl) | Aromatase inhibitor, cyanophenyl group |
| Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate | Imidazo[1,5-a]pyrazine (5,6,7,8-tetrahydro) | 1-Ethyl ester | Ester, saturated bicyclic system |
| 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | Triazolo[1,5-a]pyrimidine | 2-Amino, 6-carboxamide | Triazole, carboxamide |
Structural Insights :
- Substituent Effects: The 3-ethyl and 1-amine groups in the target compound contrast with Fadrozole’s 5-(p-cyanophenyl) group, which is critical for aromatase inhibition . Ethyl esters (e.g., ) exhibit higher lipophilicity than amines, influencing pharmacokinetic properties .
Key Findings :
- Enantioselectivity: The (R)-enantiomer of 5-(p-cyanophenyl)-tetrahydroimidazo[1,5-a]pyridine exhibits >97% enantiomeric excess (ee) and superior CYP11B2 inhibition compared to the (S)-form .
- Receptor Specificity : Imidazo[1,5-a]pyrazine derivatives (e.g., 1-chloro analogs in ) show dual orexin receptor antagonism, while pyridine-based compounds like Fadrozole target steroidogenic enzymes .
Physicochemical Properties
Implications :
- Ethyl ester derivatives (e.g., ) are often converted to salts for improved stability and formulation .
Biological Activity
3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system, characterized by the following:
- Molecular Formula : C9H15N3
- Molecular Weight : Approximately 165.24 g/mol
The unique structural features of this compound may influence its biological activity through various mechanisms, including enzyme inhibition and receptor interaction.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the imidazo-pyridine structure.
- Chemical Transformations : Modifying the amine or heterocyclic components to enhance biological properties.
These synthetic routes allow for the generation of derivatives that may exhibit improved pharmacological profiles.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Escherichia coli | 4 | 1.8 |
| Candida albicans | 12 | 0.82 |
| Aspergillus flavus | 10 | 1.2 |
These results indicate that the compound has comparable activity to established antimicrobial agents like fluconazole and bacitracin .
The mechanism underlying the antimicrobial activity of this compound appears to involve:
- Cell Membrane Disruption : Observations from transmission electron microscopy (TEM) reveal significant morphological changes in treated bacteria, including cell wall rupture and leakage of cellular contents .
- Inhibition of Key Enzymes : Interaction studies suggest that the compound may inhibit enzymes involved in metabolic pathways critical for microbial survival .
Pharmacological Applications
Beyond its antimicrobial properties, this compound shows promise in other therapeutic areas:
- Neurotransmitter Receptor Modulation : Initial findings indicate potential interactions with neurotransmitter receptors which could lead to applications in treating neurological disorders.
- Anticancer Activity : Emerging studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the imidazopyridine family. For instance:
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine?
The compound is typically synthesized via cyclization of precursors such as ethylamine and diketones or ketoesters under acidic/basic conditions. For example, cyclocondensation of nitroalkanes (e.g., 1-nitropropane) with 2-aminopyridine derivatives in polyphosphoric acid at 160°C yields the imidazo-pyridine core . Ultrasound-assisted methods can enhance reaction efficiency, reducing side products. Post-synthesis purification via column chromatography (using ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated?
Key characterization methods include:
- NMR : NMR (DMSO-d6) shows resonances for the ethyl group (δ 1.2–1.4 ppm, triplet) and amine protons (δ 2.8–3.1 ppm, broad). NMR confirms the fused bicyclic system (δ 120–150 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-HRMS provides molecular ion peaks (e.g., [M+H]+ at m/z 151.21) .
- IR Spectroscopy : Stretching bands for NH (3350–3450 cm) and C=N (1600–1650 cm) .
Q. What are the solubility and stability profiles of this compound?
It is a solid at room temperature, soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability studies show degradation <5% after 6 months at -20°C in dark, anhydrous conditions .
Advanced Research Questions
Q. How does this compound interact with biological targets?
The compound inhibits bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding, as shown in molecular docking studies. Against Staphylococcus aureus, it exhibits an MIC of 32 µg/mL, comparable to ciprofloxacin . X-ray crystallography (PDB: 8HH) reveals binding to the active site of Polycomb protein EED, disrupting histone methylation .
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR splitting patterns may arise from tautomerism in the imidazo-pyridine ring. Strategies include:
Q. What methodologies optimize its pharmacological activity while minimizing toxicity?
- SAR Studies : Introducing electron-withdrawing groups (e.g., F, Cl) at the 5-position enhances antimicrobial potency but may increase hepatotoxicity. Ethyl substitution balances lipophilicity and safety .
- Prodrug Design : Esterification of the amine (e.g., ethyl carbamate derivatives) improves bioavailability (logP from 1.2 to 2.5) .
- In Vivo Testing : Rodent models show a therapeutic index (LD/ED) of 12.3 for anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
